N-(1-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide is a complex organic compound characterized by multiple functional groups, including a benzodiazole and a furan ring. Its molecular formula is with a molecular weight of approximately 373.4 g/mol. This compound is notable for its potential biological activity, making it of interest in pharmaceutical research and development .
The synthesis of N-(1-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide typically involves several steps, each introducing different components of the molecule. Although specific synthetic routes for this compound are not extensively documented, general methods for synthesizing similar compounds include:
These steps may require optimization regarding reaction conditions such as temperature, solvent choice, and catalysts to achieve high yields and purity.
The molecular structure of N-(1-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide features:
The arrangement of these rings affects the electronic properties and steric hindrance of the molecule, which can influence its interaction with biological targets. The InChI key for this compound is KCLCXPXJGLIADS-UHFFFAOYSA-N, and its SMILES representation is CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3N=C2C(C)NC(=O)C4=CC=CO4 .
N-(1-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide may participate in various chemical reactions typical for compounds containing amide and aromatic functionalities:
These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives for further study .
Research suggests that such interactions could lead to significant pharmacological effects against diseases like trypanosomiasis and malaria .
N-(1-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide has potential applications in several scientific fields:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7